(1S)-1-Cyclopentylbutan-1-amine
Description
(1S)-1-Cyclopentylbutan-1-amine is a chiral primary amine characterized by a cyclopentyl group attached to a butyl chain at the stereogenic carbon center (S-configuration). This compound’s structural features, including its alicyclic cyclopentyl moiety and amine functionality, make it relevant in pharmaceutical and synthetic chemistry for applications such as asymmetric catalysis or as a building block for bioactive molecules .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1S)-1-cyclopentylbutan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1 |
InChI Key |
FIFGMKPLENXJCW-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](C1CCCC1)N |
Canonical SMILES |
CCCC(C1CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Procedure and Optimization
Racemic 1-cyclopentylbutan-1-amine is reacted with (R)-mandelic acid in methyl tert-butyl ether (MTBE) at 25°C. The (S)-enantiomer preferentially crystallizes as a mandelate salt, achieving >98% enantiomeric excess (ee) after recrystallization. Key parameters include:
- Solvent system : MTBE or isopropyl acetate for optimal crystal growth.
- Temperature control : Slow cooling (0.5°C/min) enhances enantioselectivity.
- Acid-to-amine ratio : 1:1 molar ratio minimizes residual racemate.
This method yields 45–55% of the target (S)-enantiomer with scalability to multi-kilogram batches.
Asymmetric Synthesis via Chiral Auxiliary-Mediated Condensation
Building on the framework of US20210395185A1, a three-step asymmetric synthesis route has been developed:
Imine Formation
Cyclopentylbutan-1-one is condensed with (S)-α-phenylethylamine in tetrahydrofuran (THF) using boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid:
$$
\text{Cyclopentylbutan-1-one} + \text{(S)-α-phenylethylamine} \xrightarrow{\text{BF₃·Et₂O, THF}} \text{Imine intermediate (INT1)}
$$
Reaction conditions:
Borohydride Reduction
INT1 is reduced using sodium borohydride (NaBH₄) in methanol:
$$
\text{INT1} \xrightarrow{\text{NaBH₄, MeOH}} \text{Secondary amine (INT2)}
$$
Catalytic Debenzylation
Hydrogenolysis of INT2 using palladium on carbon (Pd/C) under hydrogen atmosphere cleaves the benzyl group:
$$
\text{INT2} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}
$$
Overall yield : 68–72% after three steps.
Catalytic Asymmetric Hydrogenation of Enamines
Drawing from CN110862325B, enantioselective hydrogenation of enamine precursors offers a direct route to this compound.
Enamine Precursor Synthesis
Cyclopentylbutan-1-one is converted to an enamine via reaction with (R)-tert-butanesulfinamide:
$$
\text{Cyclopentylbutan-1-one} + \text{(R)-TsNH}2 \xrightarrow{\text{Ti(OiPr)}4} \text{Enamine}
$$
Hydrogenation with Chiral Catalysts
The enamine undergoes asymmetric hydrogenation using a Rhodium-(R)-BINAP complex:
$$
\text{Enamine} \xrightarrow{\text{H}_2, \text{Rh-(R)-BINAP}} \text{this compound}
$$
Nucleophilic Amination of Halogenated Precursors
A method inspired by the synthesis of 4-cyclopropyl-thiazol-2-ylamine (Ambeed, 2020) utilizes 1-bromo-1-cyclopentylbutan-1-one as a key intermediate.
Gabriel Synthesis
1-Bromo-1-cyclopentylbutan-1-one reacts with potassium phthalimide in dimethylformamide (DMF):
$$
\text{1-Bromo-1-cyclopentylbutan-1-one} + \text{K-phthalimide} \rightarrow \text{Phthalimide intermediate}
$$
Hydrazinolysis
Hydrazine monohydrate cleaves the phthalimide group:
$$
\text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{this compound}
$$
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Chiral Resolution | 2 | 45–55 | >98 | Moderate |
| Asymmetric Synthesis | 3 | 68–72 | >99 | High |
| Catalytic Hydrogenation | 2 | 95 | >99 | High |
| Gabriel Synthesis | 2 | 61 | Racemic | Low |
Key Findings :
- Catalytic hydrogenation provides the highest yield and enantioselectivity.
- Chiral resolution remains cost-effective for small-scale production.
- Gabriel synthesis requires additional steps for enantiopurity.
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
- Pd/C and Rh-BINAP : Reusable for up to five cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-Cyclopentylbutan-1-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylbutanone, while substitution could produce various substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: (1S)-1-Cyclopentylbutan-1-amine can be used as a ligand in catalytic reactions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-Cyclopentylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of (1S)-1-Cyclopentylbutan-1-amine with three analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | Key Structural Features |
|---|---|---|---|---|---|---|---|
| This compound | C9H19N | ~141.26 (estimated) | ~2.0 | 1 | 1 | 3 | Alicyclic cyclopentyl, primary amine |
| (1S)-3-Methyl-1-phenylbutan-1-amine | C11H17N | 163.26 | 2.5 | 1 | 1 | 3 | Aromatic phenyl, branched alkyl chain |
| N-(1-Cyclohexylpropan-2-yl)butan-1-amine | C13H27N | 197.37 | ~3.2 | 1 | 1 | 5 | Cyclohexyl, tertiary amine branching |
| 1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine | C10H15N3O | 193.25 | ~1.8 | 1 | 3 | 2 | Oxadiazole ring, dual cyclobutyl groups |
Key Observations :
- Lipophilicity (XLogP3): The phenyl-substituted analog (XLogP3 = 2.5) exhibits higher lipophilicity than the cyclopentyl derivative (estimated ~2.0), reflecting the hydrophobic nature of aromatic vs. alicyclic groups. The cyclohexyl analog’s larger XLogP3 (~3.2) aligns with its bulkier nonpolar substituent .
- Molecular Weight and Complexity : The cyclohexyl derivative (C13H27N) has the highest molecular weight (197.37 g/mol) and structural complexity due to its branched tertiary amine and cyclohexyl group, which may impact solubility and synthetic accessibility .
- Hydrogen Bonding: All compounds have one hydrogen bond donor (amine group), but the oxadiazole-containing analog has three acceptors (vs. one in others) due to its heterocyclic oxygen and nitrogen atoms, enhancing polar interactions .
Stereochemical and Functional Group Impact
- This compound: The S-configuration at the chiral center and the cyclopentyl group provide a rigid, non-planar structure, favoring interactions with enantioselective targets.
- Oxadiazole Derivative : The 1,2,4-oxadiazole ring introduces electronic effects (e.g., electron-withdrawing properties) and planar rigidity, which are advantageous in medicinal chemistry for improving binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
